Ethyl 2-oxo-6-phenylsulfanylhexanoate
Description
Ethyl 2-oxo-6-phenylsulfanylhexanoate is an organosulfur compound featuring a ketone group (2-oxo), a phenylsulfanyl (S-substituted phenyl) moiety at the sixth carbon, and an ethyl ester terminal. The phenylsulfanyl group introduces unique electronic and steric properties, distinguishing it from oxygenated or halogenated analogs.
Properties
IUPAC Name |
ethyl 2-oxo-6-phenylsulfanylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-2-17-14(16)13(15)10-6-7-11-18-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXMWDORDGPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-oxo-6-phenylsulfanylhexanoate involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-phenylsulfanylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. These products often exhibit unique chemical properties that can be further explored for various applications.
Scientific Research Applications
Ethyl 2-oxo-6-phenylsulfanylhexanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-phenylsulfanylhexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below compares Ethyl 2-oxo-6-phenylsulfanylhexanoate with three structurally related esters:
*Note: Data for this compound inferred from analogs.
Key Observations:
Electronic Effects: The phenylsulfanyl group in the target compound likely enhances nucleophilicity compared to oxygenated analogs (e.g., Ethyl 6-oxo-6-phenylhexanoate) due to sulfur’s lower electronegativity. This could influence reactivity in substitution or addition reactions.
Steric Considerations: The phenylsulfanyl substituent may introduce steric hindrance similar to dichlorophenyl analogs (e.g., Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate), affecting binding in catalytic or biological systems.
Kinetic and Reactivity Comparisons
While direct kinetic data for this compound are unavailable, insights can be drawn from related compounds:
- Ester Hydrolysis: Ethyl 6-oxo-6-phenylhexanoate (C₁₄H₁₈O₃) may undergo slower hydrolysis than Ethyl 2-acetylheptanoate due to aromatic stabilization of the ketone group . The phenylsulfanyl variant’s hydrolysis rate could be further modulated by sulfur’s electron-donating effects.
- Thermal Stability: Dichlorophenyl analogs (e.g., Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate) often exhibit higher thermal stability due to halogen-induced resonance effects . Sulfur analogs may show intermediate stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
